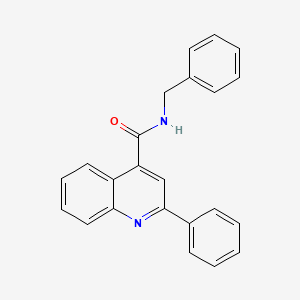

![molecular formula C17H16N2OS2 B5558257 N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)

N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide often involves multi-step chemical processes, including the formation of benzothiazole derivatives. For example, Argilagos et al. (1997) discuss the synthesis of benzothiazoles through an unexpected isomerization process from N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, highlighting the complexity and specificity required in synthesizing such compounds (Argilagos et al., 1997).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including our compound of interest, is characterized by the presence of a benzothiazole core, which significantly influences their chemical behavior and reactivity. X-ray crystallography and NMR techniques are commonly used to elucidate these structures, providing insight into the molecular conformation and electronic distribution that define their chemical properties (Beloglazkina et al., 2007).

Chemical Reactions and Properties

Compounds like N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide participate in a variety of chemical reactions, reflecting their reactive nature. These reactions can include isomerization, as well as interactions with other compounds to form complex structures. The study by Ali et al. (2014) provides an example of how these compounds can undergo reactions with activated chlorocompounds to synthesize new thiophenes and thiadiazoles, demonstrating the compound's versatile reactivity (Ali et al., 2014).

Physical Properties Analysis

The physical properties of N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. These properties are often determined through empirical studies and can vary based on the specific structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilicity, and the ability to form bonds with metals or other organic compounds, are influenced by the benzothiazole core and the specific substituents attached to it. Research on similar compounds demonstrates a wide range of chemical behaviors, from acting as ligands in metal complexes to participating in electrophilic substitution reactions (Beloglazkina et al., 2007).

科学的研究の応用

Synthesis and Photo-Physical Characteristics of Benzothiazole Derivatives

Research on benzothiazole derivatives, including those related to N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, focuses on their synthesis and photophysical properties. Studies have synthesized novel compounds, exploring their excited state intra-molecular proton transfer pathways, dual emission characteristics, and thermal stability. These findings have implications for developing advanced fluorescent materials and understanding the effects of solvent polarity on absorption-emission properties (Padalkar et al., 2011).

Anticancer Evaluation of Benzothiazole Derivatives

Another significant area of research is the design and synthesis of benzothiazole derivatives for anticancer evaluations. Compounds have been synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity. This research provides a foundation for developing new therapeutic agents against cancer, highlighting the potential of benzothiazole derivatives as anticancer agents (Ravinaik et al., 2021).

Synthesis of Antimicrobial Agents

Benzothiazole derivatives have also been synthesized and evaluated as antimicrobial agents. New compounds demonstrated potent antibacterial and antifungal activities, offering a new avenue for developing effective antimicrobial therapies. The research on these derivatives underscores their potential as a basis for creating new treatments for infectious diseases (Bikobo et al., 2017).

Development of VEGF Inhibitors

Furthermore, benzothiazole derivatives have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These findings suggest that such compounds can contribute significantly to the development of new anticancer therapies focused on inhibiting tumor angiogenesis (Borzilleri et al., 2006).

Electrochemical Synthesis and Applications

The electrochemical synthesis of benzothiazoles and their applications in creating new materials also represent an important research direction. Innovative methods for the synthesis of benzothiazoles through C–H thiolation using metal-free conditions have been developed, showcasing the versatility of benzothiazole derivatives in various scientific applications (Qian et al., 2017).

将来の方向性

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

特性

IUPAC Name |

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-21-17-19-14-9-8-13(11-15(14)22-17)18-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXWOZNKNQGWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

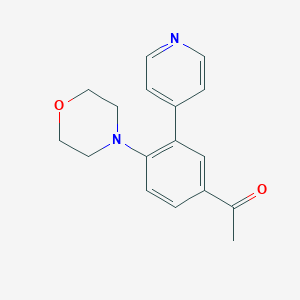

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

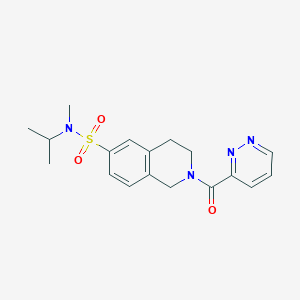

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

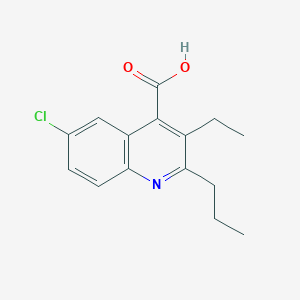

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)